molecular formula C11H11Cl2N3O4 B6612555 Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro- CAS No. 5635-21-2

Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-

Cat. No.: B6612555
CAS No.: 5635-21-2
M. Wt: 320.13 g/mol
InChI Key: KJCQZOWNDMILRS-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a nitrophenyl group and two chloroacetamide groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] typically involves the reaction of 3-nitrobenzaldehyde with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloroacetamide groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines.

Scientific Research Applications

Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the chloroacetamide groups can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] include:

    Acetanilide, 3’-nitro-:

    3-acetamido-2-nitroacetophenone: This compound has a similar nitrophenyl group but with different substituents on the acetamide moiety. The uniqueness of Acetamide, N,N’-[(3-nitrophenyl)methylene]bis[2-chloro-] lies in its combination of nitrophenyl and chloroacetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O4/c12-5-9(17)14-11(15-10(18)6-13)7-2-1-3-8(4-7)16(19)20/h1-4,11H,5-6H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCQZOWNDMILRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368883
Record name Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5635-21-2
Record name Acetamide, N,N'-[(3-nitrophenyl)methylene]bis[2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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